molecular formula C5H5ClO2 B1427323 (5-Chlorofuran-2-yl)methanol CAS No. 27230-59-7

(5-Chlorofuran-2-yl)methanol

Cat. No.: B1427323
CAS No.: 27230-59-7
M. Wt: 132.54 g/mol
InChI Key: LPJDISJNCUFJPK-UHFFFAOYSA-N
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Description

(5-Chlorofuran-2-yl)methanol (CAS: 27230-59-7) is a chlorinated furan derivative with the molecular formula C₅H₅ClO₂ and a molecular weight of 132.55 g/mol . This compound features a hydroxymethyl group (-CH₂OH) attached to the 2-position of a 5-chlorofuran ring, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(5-chlorofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJDISJNCUFJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Chlorofuran-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-chloro-2-furaldehyde using sodium tetrahydroborate in methanol at temperatures ranging from 0 to 20°C for approximately 2 hours . This method yields this compound with a high degree of purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-chloro-2-furaldehyde using sodium tetrahydroborate is scalable and can be adapted for larger-scale production. The reaction conditions are relatively mild, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorofuran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-chloro-2-furaldehyde or 5-chloro-2-furoic acid.

    Reduction: 5-chlorofuran-2-ylmethanol.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

(5-Chlorofuran-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chlorofuran-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, derivatives of furan compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . The specific interactions and pathways for this compound require further investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with (5-Chlorofuran-2-yl)methanol, differing in substituents or heteroatoms. Key differences in properties and applications are highlighted.

Phenyl-Substituted Analogs

a) [5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS: 111808-94-7)
  • Molecular Formula : C₁₂H₁₁ClO₂
  • Molecular Weight : 222.67 g/mol .
  • Structure : Contains a 4-chlorophenyl group and a methyl substituent on the furan ring.
b) [5-(2-Chlorophenyl)-2-methylfuran-3-yl]methanol (CAS: 924820-07-5)
  • Molecular Formula : C₁₂H₁₁ClO₂
  • Molecular Weight : 222.67 g/mol .
  • Structure : Similar to the 4-chlorophenyl analog but with a 2-chlorophenyl substituent, altering steric and electronic effects.

Comparison :

  • Bioactivity: Phenyl-substituted analogs are hypothesized to exhibit stronger antimicrobial and antifungal activities due to enhanced aromatic interactions with biological targets. For example, derivatives like 5-(5-Chlorofuran-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole demonstrate notable antifungal and antioxidant effects .
  • Synthetic Utility : These analogs are more complex to synthesize due to additional functional groups, requiring multi-step reactions .

Halogen-Substituted Analogs

a) (5-Bromofuran-2-yl)methanol (CAS: 27230-58-6)
  • Molecular Formula : C₅H₅BrO₂
  • Molecular Weight : 177.40 g/mol .
  • Structure : Bromine replaces chlorine at the 5-position of the furan ring.

Comparison :

  • Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine may lead to differences in reaction kinetics, such as slower nucleophilic substitution but enhanced radical stability.

Pharmacologically Active Derivatives

a) 3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole

Data Tables

Table 1: Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 27230-59-7 C₅H₅ClO₂ 132.55 -CH₂OH, -Cl at C5
[5-(4-Chlorophenyl)-2-methylfuran-3-yl]methanol 111808-94-7 C₁₂H₁₁ClO₂ 222.67 -CH₂OH, -ClPh (para), -CH₃
(5-Bromofuran-2-yl)methanol 27230-58-6 C₅H₅BrO₂ 177.40 -CH₂OH, -Br at C5

Biological Activity

Overview

(5-Chlorofuran-2-yl)methanol is an organic compound characterized by its furan ring structure, which is substituted with a chlorine atom and a hydroxymethyl group. Its molecular formula is C5_5H5_5ClO2_2, and it has a molecular weight of 132.55 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the reduction of 5-chloro-2-furaldehyde using sodium tetrahydroborate in methanol under mild conditions (0 to 20°C) for approximately two hours. This method is scalable and suitable for industrial applications due to its relatively simple reaction conditions.

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further pharmacological studies. Key findings include:

  • Antimicrobial Properties : Preliminary studies have shown that this compound and its derivatives possess significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Activity : The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-1, which plays a crucial role in inflammatory processes. This inhibition could lead to reduced inflammation and pain relief without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

The exact mechanism of action for this compound is not fully elucidated. However, it is thought to interact with multiple molecular targets, including enzymes involved in inflammatory pathways. Studies suggest that derivatives of furan compounds can effectively inhibit COX enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .

Case Studies

  • Cyclooxygenase Inhibition : A study identified 3-(5-chlorofuran-2-yl)-5-methylisoxazole as a selective COX-1 inhibitor. This compound demonstrated significant binding affinity to the COX-1 active site, suggesting that similar derivatives of this compound could exhibit comparable inhibitory effects .
  • Antimicrobial Screening : In preliminary antibacterial screening, this compound showed promising results against several bacterial strains, indicating its potential as an antimicrobial agent.

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructure FeaturesUnique Properties
This compound Furan ring with Cl and hydroxymethylPotential anti-inflammatory and antimicrobial
5-Hydroxymethylfurfural Hydroxymethyl groupUsed as a platform for biofuels
3-(5-Chlorofuran-2-yl)-5-methylisoxazole Isoxazole moietySelective COX-1 inhibitor
5-Methylfurfural Methyl substitution at position 5Used in flavoring and fragrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chlorofuran-2-yl)methanol
Reactant of Route 2
(5-Chlorofuran-2-yl)methanol

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